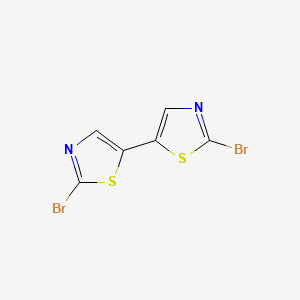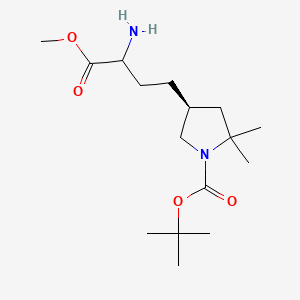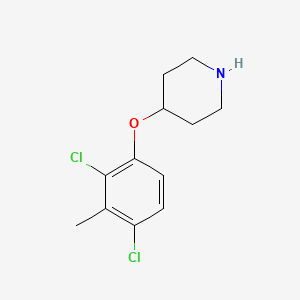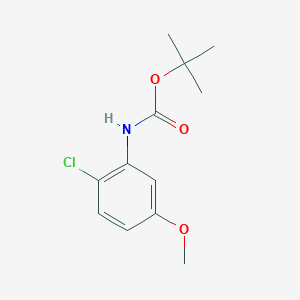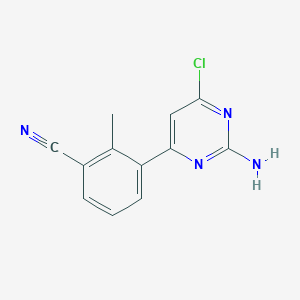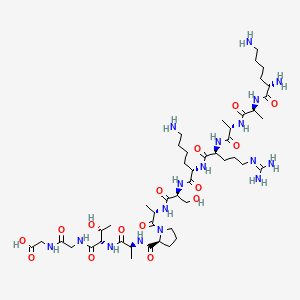
2-Ethyl-3-fluoro-5-iodoquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-3-fluoro-5-iodo-6-Quinolinamine is a quinoline derivative characterized by the presence of ethyl, fluoro, and iodo substituents on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-fluoro-5-iodo-6-Quinolinamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline precursor.
Substitution Reactions: The introduction of ethyl, fluoro, and iodo groups is achieved through substitution reactions. For instance, the ethyl group can be introduced via alkylation, the fluoro group via fluorination, and the iodo group via iodination.
Amine Introduction:
Industrial Production Methods
Industrial production of 2-ethyl-3-fluoro-5-iodo-6-Quinolinamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-ethyl-3-fluoro-5-iodo-6-Quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluoro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
科学的研究の応用
2-ethyl-3-fluoro-5-iodo-6-Quinolinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-ethyl-3-fluoro-5-iodo-6-Quinolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-ethyl-3-fluoroquinoline
- 3-fluoro-5-iodoquinoline
- 6-Quinolinamine derivatives
Uniqueness
2-ethyl-3-fluoro-5-iodo-6-Quinolinamine is unique due to the combination of ethyl, fluoro, and iodo substituents on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H10FIN2 |
|---|---|
分子量 |
316.11 g/mol |
IUPAC名 |
2-ethyl-3-fluoro-5-iodoquinolin-6-amine |
InChI |
InChI=1S/C11H10FIN2/c1-2-9-7(12)5-6-10(15-9)4-3-8(14)11(6)13/h3-5H,2,14H2,1H3 |
InChIキー |
WRZHVKZFPUONEX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C2C(=N1)C=CC(=C2I)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


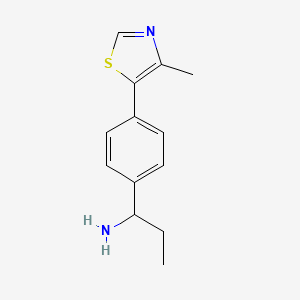
![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
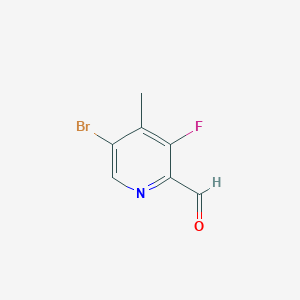
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)
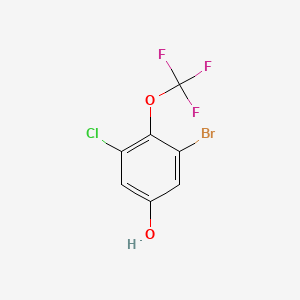
![ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914381.png)
![1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13914386.png)
